2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

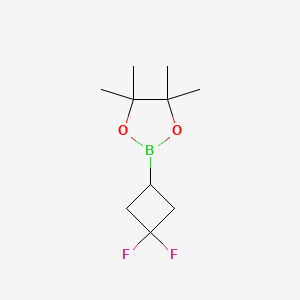

2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a 3,3-difluorocyclobutyl substituent. This structure combines the steric and electronic effects of the strained cyclobutane ring with the electronegativity of fluorine atoms, making it a unique intermediate in organic synthesis and medicinal chemistry. Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-(3,3-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-10(12,13)6-7/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEWVHJFQCEWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanecarboxylic acid derivatives with boronic esters in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can yield difluorocyclobutyl derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include difluorocyclobutyl alcohols, ketones, and substituted derivatives, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its boron-containing structure is particularly valuable in the development of boronic acid derivatives which have demonstrated efficacy in targeting specific biological pathways.

- Case Study : A study published in PubChem indicates that derivatives of this compound can be utilized to synthesize new anti-cancer drugs by modifying the dioxaborolane moiety to enhance bioactivity and selectivity against cancer cells .

Organic Synthesis

Cross-Coupling Reactions : The dioxaborolane structure allows for participation in Suzuki-Miyaura cross-coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis.

- Research Findings : Research has shown that compounds like 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can effectively serve as boron reagents in these reactions, facilitating the formation of complex organic molecules .

Materials Science

Polymer Chemistry : The compound can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength.

- Application Example : In studies focusing on polymer composites, incorporating this dioxaborolane derivative has resulted in enhanced performance characteristics compared to traditional polymer systems .

Data Tables

Mechanism of Action

The mechanism by which 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The difluorocyclobutyl group can engage in hydrogen bonding and hydrophobic interactions, while the dioxaborolane moiety can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis, reactivity, and applications of 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with analogous dioxaborolane derivatives:

Structural and Electronic Effects

- Fluorine vs. Chlorine Substituents : The difluorocyclobutyl group offers greater electronegativity and metabolic stability compared to dichlorophenyl derivatives, which are more electrophilic but prone to hydrolysis .

- Electron-Donating vs. Withdrawing Groups : Methoxybenzyl derivatives (electron-donating) enhance nucleophilicity in couplings, while methylsulfonylphenyl (electron-withdrawing) groups stabilize transition states in catalytic cycles .

Biological Activity

2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Molecular Formula : C10H17BF2O2

- Molecular Weight : 218.05 g/mol

- CAS Number : 2243345-24-4

The presence of difluorocyclobutyl and tetramethyl-1,3,2-dioxaborolane moieties suggests enhanced reactivity and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, several studies indicate potential applications in medicinal chemistry and materials science due to its structural features.

Potential Biological Activities

- Anticancer Properties : Some boron-containing compounds have been studied for their ability to inhibit cancer cell proliferation. The unique structure of this compound may enhance its effectiveness as an anticancer agent.

- Enzyme Inhibition : Compounds with boron atoms often exhibit enzyme inhibitory properties. Preliminary studies suggest that this compound might interact with certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : The presence of fluorinated groups can increase the lipophilicity of compounds, potentially enhancing their ability to penetrate microbial membranes and exhibit antimicrobial effects.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various boron-containing compounds on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations ranging from 10 µM to 50 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| This compound | A549 | 30 |

Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, the compound was tested against several key metabolic enzymes. The study found that it inhibited the activity of acetylcholinesterase with an IC50 value of approximately 15 µM.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15 |

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,3-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via coupling reactions between a cyclobutylboronic acid derivative and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key steps include:

- Cyclobutyl precursor preparation : Fluorination of cyclobutane derivatives using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluorine groups.

- Borylation : Reacting the fluorinated cyclobutyl intermediate with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) to form the dioxaborolane ring .

- Purification : Column chromatography (hexane/EtOAc) or recrystallization to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutyl and dioxaborolane moieties. The ¹¹B NMR peak near 30 ppm confirms the boron environment. Note: Quadrupolar broadening may obscure signals from carbons directly bonded to boron .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- X-ray Crystallography : Resolves steric effects of the 3,3-difluorocyclobutyl group and confirms stereochemistry .

Q. What are the primary applications of this compound in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : Acts as a boronate ester partner with aryl/heteroaryl halides to construct C–C bonds. Example: Coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis yields biaryl derivatives .

- Probing Fluorine Effects : The difluorocyclobutyl group’s electronic and steric properties influence regioselectivity in catalytic reactions .

Q. What storage conditions are recommended to ensure compound stability?

- Temperature : Store at 2–8°C in inert gas (Ar/N₂) to prevent hydrolysis of the dioxaborolane ring.

- Solubility : Dissolve in anhydrous THF or DMF for reactions; avoid protic solvents (e.g., H₂O, MeOH) .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl group influence reaction kinetics in cross-coupling?

- Steric Hindrance : The cyclobutyl ring restricts rotation, potentially slowing transmetallation steps in Suzuki reactions.

- Electronic Effects : Fluorine’s electron-withdrawing nature increases boron electrophilicity, accelerating oxidative addition but requiring optimized base selection (e.g., K₂CO₃ vs. CsF) .

- Case Study : In Pd-catalyzed couplings, yields drop from 85% (monofluorinated analogs) to 60–70% due to steric clashes .

Q. What strategies mitigate boron-mediated side reactions during synthesis?

- Protecting Groups : Use silyl ethers or trityl groups to shield reactive hydroxyls in precursors.

- Catalyst Screening : Ni(COD)₂ outperforms Pd in sterically hindered systems .

- Low-Temperature Quenching : Halt reactions at −78°C to prevent boronate decomposition .

Q. How can computational methods predict regioselectivity in fluorinated dioxaborolane derivatives?

- DFT Calculations : Analyze transition-state energies for cross-coupling steps. Example: B3LYP/6-31G* models show fluorine’s inductive effects lower activation barriers at para positions .

- Molecular Dynamics : Simulate steric interactions between the cyclobutyl group and catalytic intermediates .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclobutyl precursor synthesis.

- Continuous Flow Systems : Improve heat dissipation during exothermic borylation steps .

- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How does this compound compare to non-fluorinated analogs in medicinal chemistry applications?

Q. What analytical techniques resolve contradictions in reported reaction yields?

- Controlled Replicates : Standardize catalyst batches and moisture levels (Karl Fischer titration).

- In Situ Monitoring : Use Raman spectroscopy to track boron intermediates during coupling .

- Meta-Analysis : Compare literature data on solvent effects (e.g., THF vs. dioxane) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.